2-amino-5-fluoro-5H-pyrimidin-4-one
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Overview
Description
2-Amino-5-fluoropyrimidin-4(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-fluoropyrimidin-4(1H)-one typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-amino-4-hydroxypyrimidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-amino-5-fluoropyrimidin-4(1H)-one may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-amino-5-fluoropyrimidin-4-one, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
2-Amino-5-fluoropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-5-fluoropyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The fluorine atom in the compound enhances its binding affinity to target proteins, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxypyrimidine
- 5-Fluorouracil
- 2-Amino-5-chloropyrimidin-4(1H)-one
Uniqueness
2-Amino-5-fluoropyrimidin-4(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and bioavailability, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C4H4FN3O |
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Molecular Weight |
129.09 g/mol |
IUPAC Name |
2-amino-5-fluoro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(6)8-3(2)9/h1-2H,(H2,6,8,9) |
InChI Key |
LUQHQMGYSKVLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=O)C1F)N |
Origin of Product |
United States |
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